4-Amino-2-[(methylthio)methyl]phenol
Description
4-Amino-2-[(methylthio)methyl]phenol is a phenolic compound featuring an amino group (-NH₂) at the para position (C4) and a methylthiomethyl (-CH₂-S-CH₃) substituent at the ortho position (C2) of the aromatic ring.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-amino-2-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C8H11NOS/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 |
InChI Key |
UUCYEJWUIPKYAP-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent at C2 significantly influences the compound’s properties. Key comparisons include:
Table 1: Structural and Electronic Comparison
Key Observations:
- Lipophilicity : The methylthio group in the target compound provides intermediate lipophilicity compared to phenyl (higher) and methoxymethyl (lower) groups.
- Electronic Effects: Sulfur’s lower electronegativity vs.
- Steric Effects : The methylene spacer (-CH₂-) in the target compound reduces steric hindrance compared to bulkier groups like pyrrolidinylmethyl.
Stability Considerations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
